molecular formula C2H6N4S B8593164 Thiourea, N-(aminoiminomethyl)-

Thiourea, N-(aminoiminomethyl)-

Katalognummer: B8593164
Molekulargewicht: 118.16 g/mol
InChI-Schlüssel: RMUFSRMRRDOUHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-(aminoiminomethyl)- is an organosulfur compound with the chemical formula SC(NH)(NH2)NH2. It is a derivative of thiourea, where the amino group is substituted with an imino group. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiourea, N-(aminoiminomethyl)- can be synthesized through several methods. One common approach involves the reaction of thiourea with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{SC(NH2)2} + \text{NH2CN} \rightarrow \text{SC(NH)(NH2)NH2} ]

Industrial Production Methods: On an industrial scale, the synthesis of Thiourea, N-(aminoiminomethyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Thiourea, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonamides.

    Reduction: Reduction reactions can yield amines or other reduced sulfur compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while substitution reactions can produce various substituted thiourea derivatives .

Wissenschaftliche Forschungsanwendungen

Thiourea, N-(aminoiminomethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Thiourea, N-(aminoiminomethyl)- involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Thiourea, N-(aminoiminomethyl)- can be compared with other thiourea derivatives:

    Thiourea (SC(NH2)2): The parent compound, which lacks the imino group.

    Phenylthiourea (SC(NHPh)NH2): A derivative with a phenyl group, known for its use in genetic studies.

    Methylthiourea (SC(NHMe)NH2): A derivative with a methyl group, used in various industrial applications.

Uniqueness: Thiourea, N-(aminoiminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thyroid peroxidase and its potential antioxidant and antibacterial activities make it a compound of significant interest in both research and industrial applications .

Eigenschaften

Molekularformel

C2H6N4S

Molekulargewicht

118.16 g/mol

IUPAC-Name

hydrazinylmethylidenethiourea

InChI

InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7)

InChI-Schlüssel

RMUFSRMRRDOUHH-UHFFFAOYSA-N

Kanonische SMILES

C(=NC(=S)N)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.